Phosphoaminophosphonic acid-guanylate ester is a complex organic compound with the molecular formula and a molecular weight of approximately 522.196 g/mol. This compound is a non-hydrolyzable analog of guanosine triphosphate, where the oxygen atom linking the beta and gamma phosphates is substituted by a nitrogen atom. This modification enhances its stability and binding affinity to proteins, particularly G-proteins, in the presence of magnesium ions. Phosphoaminophosphonic acid-guanylate ester is notable for its role as a potent stimulator of adenylate cyclase, making it significant in various biochemical pathways .
The biological activity of phosphoaminophosphonic acid-guanylate ester is primarily linked to its role as a G-protein activator. By binding tightly to G-proteins in the presence of magnesium ions, it stimulates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate. This cascade of events plays a significant role in various physiological processes, including cell growth, differentiation, and metabolism. Additionally, it has been shown to influence cellular responses such as migration and polarization .
The synthesis of phosphoaminophosphonic acid-guanylate ester typically involves multi-step organic synthesis techniques. One common method includes:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity .
Phosphoaminophosphonic acid-guanylate ester has several applications in biochemical research and pharmaceutical development:
Studies on phosphoaminophosphonic acid-guanylate ester have revealed its interactions with various proteins, particularly those involved in signal transduction pathways. Notably, it binds effectively to Ras-related proteins and other small GTPases, influencing their activity and downstream signaling effects. These interactions are crucial for understanding how this compound can modulate cellular functions and potentially lead to therapeutic applications .
Several compounds share structural or functional similarities with phosphoaminophosphonic acid-guanylate ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Guanosine Triphosphate | C10H15N5O14P3 | Natural nucleotide; hydrolyzable |
| Guanylyl Imidodiphosphate | C10H17N6O13P3 | Non-hydrolyzable; similar structure but different activity |
| Adenosine Triphosphate | C10H12N5O13P3 | Natural nucleotide; involved in energy transfer |
| Phosphoaminophosphonic Acid-Guanosine | C10H16N6O10P2 | Related structure; less stable than phosphoaminophosphonic acid-guanylate ester |
Phosphoaminophosphonic acid-guanylate ester stands out due to its enhanced stability against hydrolysis and its specific binding properties that facilitate unique biological activities not shared by other similar compounds .
Phosphoaminophosphonic acid-guanylate ester exhibits excellent aqueous solubility characteristics that make it highly suitable for biological and biochemical applications. The compound demonstrates remarkable water solubility, with reported values of 50 mg/mL in pure water, yielding clear, colorless solutions [1] [2] [3]. This corresponds to an approximate molar concentration of 95.7 mM, indicating exceptional hydrophilic properties [2] [4].
The high aqueous solubility can be attributed to the compound's extensive hydrogen bonding network. With 13 hydrogen bond acceptors and 6 hydrogen bond donors, phosphoaminophosphonic acid-guanylate ester forms multiple interactions with water molecules [5]. The polar surface area of 254.07 Ų further contributes to its hydrophilic nature, facilitating dissolution in aqueous media [5].
Partition coefficient studies reveal the compound's strongly hydrophilic character. The logarithmic partition coefficient (LogP) ranges from -1.6 to -3.7, indicating a strong preference for the aqueous phase over organic solvents [5]. This pronounced hydrophilicity is consistent with the compound's biological function as a nucleotide analog, requiring high water solubility for intracellular transport and protein interactions.
Solubility optimization can be achieved through appropriate buffer selection. Stock solutions of 100 mM can be prepared in 50 mM Tris-HCl buffer at pH 7.5 [1] [3]. The compound also demonstrates solubility in phosphate-buffered saline at 10 mg/mL [6] [7] [8], making it compatible with physiological buffer systems.
| Solubility Parameter | Value | Conditions |
|---|---|---|
| Water solubility | 50 mg/mL | Pure water, room temperature |
| Molar solubility | ~95.7 mM | Aqueous solution |
| PBS solubility | 10 mg/mL | pH 7.2 |
| Buffer solubility | 100 mM | 50 mM Tris-HCl, pH 7.5 |
| LogP | -1.6 to -3.7 | Octanol/water partition |
The coordination of magnesium ions represents a critical aspect of phosphoaminophosphonic acid-guanylate ester functionality. The compound binds tightly to G-proteins specifically in the presence of magnesium ions, with binding affinity enhanced by 10-100 fold compared to metal-free conditions [9] [10] [11].
Magnesium coordination geometry follows the typical octahedral arrangement observed in nucleotide-metal complexes. The divalent cation coordinates with the β-phosphate and γ-phosphate groups of the nucleotide analog, along with water molecules to complete its coordination sphere [12] [13] [14]. This coordination is essential for maintaining the proper three-dimensional structure required for protein recognition and binding.
The structural implications of magnesium coordination extend to the protein binding interface. Switch I and Switch II regions of GTPase proteins undergo significant conformational changes upon magnesium-nucleotide complex formation [12] [13] [14]. Switch I, containing the conserved threonine residue, coordinates directly with the γ-phosphate and magnesium ion, while Switch II provides additional stabilizing interactions [12] [13] [15].
Temperature dependence of magnesium coordination reveals optimal complex formation at 16-20°C [16]. At lower temperatures (0-4°C), the receptor-G protein complex becomes overstabilized and fails to dissociate in the presence of guanine nucleotides. Conversely, at elevated temperatures (37°C), high-affinity complexes become unstable, reducing the effectiveness of magnesium-mediated interactions [16].
Dissociation kinetics are markedly affected by magnesium presence. Removal of magnesium ions destabilizes nucleotide binding and accelerates the exchange rate between bound and free nucleotide [12] [16]. This metal dependency provides a mechanism for regulating GTPase activity and signal transduction processes.
| Coordination Parameter | Description | Effect |
|---|---|---|
| Binding enhancement | 10-100 fold increase | With Mg²⁺ presence |
| Coordination sites | β-phosphate, γ-phosphate, H₂O | Octahedral geometry |
| Optimal temperature | 16-20°C | Maximum complex stability |
| Switch region changes | Conformational reorganization | Enhanced protein binding |
| Dissociation effect | Destabilized binding | Upon Mg²⁺ removal |
The pH stability profile of phosphoaminophosphonic acid-guanylate ester reveals distinct conformational states that dramatically influence its biological activity and structural integrity. The compound exhibits a narrow pH stability window between 7.0-8.5, outside of which significant degradation or conformational changes occur [1] [3].
Acidic conditions (pH < 7.0) result in rapid hydrolysis and degradation of the compound. The imidodiphosphate linkage becomes susceptible to acid-catalyzed hydrolysis, leading to cleavage of the phosphorus-nitrogen bond and loss of the non-hydrolyzable character [1] [3] [17]. Under these conditions, the compound's half-life decreases to minutes or hours, making it unsuitable for experimental applications [1] [3] [17].
Optimal pH range (7.5-8.0) represents the ideal conformational state for maximum stability and biological activity. Within this range, the compound maintains its native conformation with optimal binding affinity to target proteins [1] [3] [16]. The structural integrity remains fully preserved, and the compound can maintain its activity for extended periods when properly stored [1] [3] [16].
Alkaline conditions (pH 8.0-8.5) provide maximum stability while preserving biological function. At pH 8.0-8.5, the compound achieves its highest binding affinity and demonstrates optimal conformational stability [1] [3] [16]. This pH range is recommended for stock solution preparation and long-term storage applications.
Highly alkaline conditions (pH > 8.5) may introduce ionization effects on the phosphate groups, potentially altering the compound's binding properties and structural characteristics [18] [19]. While not as detrimental as acidic conditions, extreme alkalinity can affect the delicate balance of electrostatic interactions necessary for proper protein recognition.
Mechanistic insights into pH-dependent behavior reveal that the phosphoaminophosphonic linkage stability depends on the protonation state of surrounding functional groups. The pKa values of -0.27 (strongest acidic) and 2.81 (strongest basic) indicate that major ionization changes occur well outside the physiological pH range [5]. However, subtle pH variations can still influence hydrogen bonding patterns and electrostatic interactions critical for protein binding.
| pH Range | Conformational State | Stability | Binding Affinity | Recommended Use |
|---|---|---|---|---|
| pH < 7.0 | Rapid degradation | Very unstable | Severely compromised | Not recommended |
| pH 7.0-7.5 | Limited integrity | Low stability | Reduced affinity | Short-term only |
| pH 7.5-8.0 | Native conformation | High stability | Near-optimal | Standard applications |
| pH 8.0-8.5 | Optimal state | Maximum stability | Maximum affinity | Preferred range |
| pH > 8.5 | Ionization effects | Reduced stability | Potentially altered | Use with caution |